Quinagolide hydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis del hidrocloruro de CV205-502 implica varios pasos, incluida la formación de la estructura central y la funcionalización posterior. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial suelen implicar la síntesis a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

El hidrocloruro de CV205-502 sufre diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, lo que podría alterar su actividad biológica.

Reducción: Esta reacción puede convertir ciertos grupos funcionales a formas más reducidas, afectando las propiedades del compuesto.

Sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y catalizadores específicos.

Aplicaciones Científicas De Investigación

Pharmacokinetics

- Absorption : Quinagolide is rapidly absorbed with about 95% of the dose reaching systemic circulation; however, its absolute bioavailability is low (approximately 4%) due to first-pass metabolism .

- Distribution : The volume of distribution is around 100 liters, indicating extensive tissue distribution .

- Metabolism : It undergoes extensive first-pass metabolism, producing several metabolites, with the N-desethyl analogue being biologically active .

- Elimination : Approximately 95% of quinagolide is excreted as metabolites through urine and feces, with renal elimination accounting for about 50% .

- Half-life : The terminal half-life is about 11.5 hours after a single dose and increases to 17 hours at steady state .

Clinical Efficacy

Quinagolide has been shown to be effective in treating various forms of hyperprolactinemia, including microprolactinomas and idiopathic hyperprolactinemia. Below are summarized findings from clinical studies:

| Study Reference | Type of Study | Patient Population | Treatment | Outcome |

|---|---|---|---|---|

| Di Sarno et al., 2000 | Prospective Controlled Study | Microprolactinoma | Quinagolide vs. Cabergoline | Quinagolide showed significant reduction in prolactin levels (73 ± 7) compared to Cabergoline (129 ± 20) |

| Colao et al., 2000 | Prospective Controlled Study | Prolactinoma | Quinagolide vs. Cabergoline | Reduction >80% in prolactin levels observed in 3 out of 5 patients on Quinagolide |

| Lappohn et al., 1992 | Randomized Controlled Study | Prolactinoma | Quinagolide vs. Bromocriptine | Comparable efficacy with significant reduction in prolactin levels across both treatments |

Case Studies

-

Microprolactinoma Treatment :

- A patient diagnosed with microprolactinoma exhibited elevated prolactin levels (263.7 ± 31.4). After treatment with quinagolide, a significant reduction was noted within weeks, leading to normalization of prolactin levels and resolution of symptoms.

-

Idiopathic Hyperprolactinemia :

- In a cohort study involving patients with idiopathic hyperprolactinemia, quinagolide administration resulted in a marked decrease in symptoms such as galactorrhea and menstrual irregularities within three months.

Adverse Effects

Quinagolide is generally well-tolerated; however, potential side effects may include:

Mecanismo De Acción

El hidrocloruro de CV205-502 ejerce sus efectos al unirse selectivamente a los receptores de dopamina D2. Esta unión inhibe la liberación de prolactina, una hormona involucrada en la lactancia y otros procesos fisiológicos. El compuesto también regula a la baja los niveles de AKT y su fosforilación, lo que contribuye a sus efectos antitumorales .

Comparación Con Compuestos Similares

El hidrocloruro de CV205-502 es único debido a su selectividad para los receptores de dopamina D2 y su actividad oral. Los compuestos similares incluyen:

Cabergolina: Otro agonista de la dopamina utilizado para tratar la hiperprolactinemia.

Bromocriptina: Un agonista de la dopamina con aplicaciones similares pero diferentes perfiles de efectos secundarios.

Pergolida: Utilizado en el tratamiento de la enfermedad de Parkinson y la hiperprolactinemia.

El hidrocloruro de CV205-502 se destaca por su selectividad específica del receptor y su perfil de efectos secundarios favorable en comparación con estos compuestos similares.

Actividad Biológica

Quinagolide hydrochloride is a selective dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin hormone. This compound has garnered attention due to its efficacy and safety profile compared to other dopamine agonists such as bromocriptine and cabergoline.

Quinagolide exerts its biological activity by selectively binding to D2 receptors located on lactotroph cells in the anterior pituitary gland. This binding inhibits the secretion of prolactin through a reduction in adenylyl cyclase activity and intracellular cyclic adenosine monophosphate (cAMP) levels. The pharmacological effects include:

- Prolactin Suppression : Quinagolide effectively reduces both basal and stimulated serum prolactin levels, achieving maximum effects within 4 to 6 hours after administration and maintaining these effects for at least 24 hours .

- Pharmacokinetics : The compound is rapidly absorbed with approximately 95% of the dose entering systemic circulation; however, its absolute bioavailability is low (around 4%) due to extensive first-pass metabolism . The terminal half-life ranges from 11.5 hours after a single dose to 17 hours at steady state .

Case Study Overview

A systematic review analyzed the efficacy of quinagolide in treating hyperprolactinemia and prolactinoma, including data from 33 studies with a total of 827 patients. Key findings include:

- Normalization of Prolactin Levels : Quinagolide treatment resulted in normalization of serum prolactin levels in approximately 69% of patients.

- Tumor Reduction : More than 20% of patients experienced a tumor reduction greater than 50% .

- Comparison with Other Treatments : In head-to-head studies, quinagolide demonstrated comparable efficacy to cabergoline and bromocriptine, with some studies indicating a higher tolerability profile .

Pharmacodynamics

The pharmacodynamic properties of quinagolide reveal significant effects on hormone levels and tumor size:

| Parameter | Value |

|---|---|

| Prolactin Normalization Rate | 69% |

| Tumor Reduction (>50%) | 20% |

| Adverse Effects Rate | 13% |

Adverse Effects

While quinagolide is generally well-tolerated, some side effects have been reported:

Propiedades

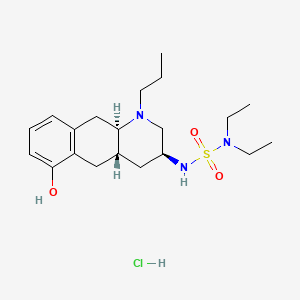

IUPAC Name |

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLKVIJLALMCBQ-MSSRUXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241478 | |

| Record name | Quinagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94424-50-7 | |

| Record name | Quinagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.